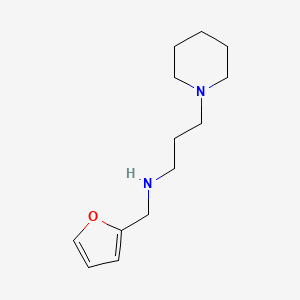

n-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine

Description

N-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine is a tertiary amine compound featuring a furan-2-ylmethyl group attached to the nitrogen atom of a propan-1-amine backbone, which is further substituted with a piperidin-1-yl moiety at the third carbon.

For example, in -(piperidin-1-yl)propan-1-amine (compound 23) was prepared by reacting piperidine with N-(bromopropyl)phthalimide in acetonitrile . The furan-2-ylmethyl group could be introduced through reductive amination or alkylation strategies, as seen in furan-containing compounds like N-(furan-2-ylmethyl)-4-(morpholine-4-carbonyl)benzenesulfonamide () .

Potential Applications: Compounds with similar structural motifs, such as piperidine-propylamine chains, have demonstrated antiviral activity (e.g., anti-HIV in ) and protease inhibition ( ). The furan group may enhance bioavailability or target specificity, as observed in antifungal agents ( ).

Properties

Molecular Formula |

C13H22N2O |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-piperidin-1-ylpropan-1-amine |

InChI |

InChI=1S/C13H22N2O/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2 |

InChI Key |

KHZUXLWLVRLXSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCNCC2=CC=CO2 |

Origin of Product |

United States |

Biological Activity

N-(Furan-2-ylmethyl)-3-(piperidin-1-yl)propan-1-amine (CAS Number: 1038255-80-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O |

| Molecular Weight | 222.32 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Flash Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study published in Neuropharmacology demonstrated that administration of related piperidine derivatives resulted in significant reductions in depressive behaviors, likely due to their serotonergic activity .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated by the activation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and growth .

Study 1: Antidepressant Activity

A recent study assessed the antidepressant effects of this compound in a rodent model of depression. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant effects .

Study 2: Neuroprotection Against Oxidative Stress

In another investigation, researchers evaluated the neuroprotective effects of the compound against oxidative stress in cultured neurons. The findings showed that treatment with this compound led to a marked decrease in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Synthetic Efficiency : The target compound’s structural complexity (furan and piperidine groups) may lead to lower yields compared to simpler derivatives like 7h (27% yield) .

- Purity : Compounds with oxazole or benzyl substituents () achieve high purity (>95–99.8%) via automated flash chromatography or HPLC , suggesting similar protocols could optimize the target compound’s purity.

Furan-Containing Analogues

Table 2: Impact of Furan Substitution

Key Observations :

- Furan’s Role : The furan group in enhances crystallographic stability, which may improve the target compound’s shelf life or formulation .

- Antifungal Potential: highlights that imidazole derivatives with propanol chains exhibit potent antifungal activity, suggesting furan substitution could similarly modulate antimicrobial properties .

Other Propan-1-amine Derivatives

- N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine (): Structural Similarity: Shares a propan-1-amine backbone but incorporates pyridine and piperidine groups. Molecular Weight: 261.4 g/mol (vs.

-

- Clinical Relevance: A commercial drug (CAS 226256-56-0) with a trifluoromethylphenyl group, demonstrating the therapeutic viability of propan-1-amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.